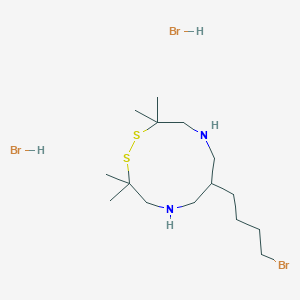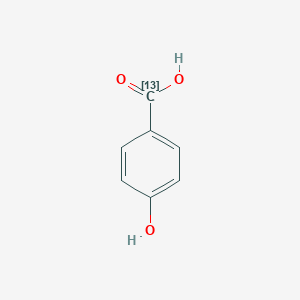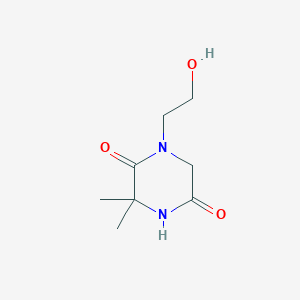
2-Butanone, 4-methoxy-3-methyl-, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-4-methoxybutan-2-one is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-methoxybutan-2-one can be achieved through several methods. One common method involves the reaction of ®-3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-4-methoxybutan-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to speed up the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-4-methoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Methyl-4-methoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving chiral molecules.
Medicine: This compound may be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which ®-3-Methyl-4-methoxybutan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of the enzyme, facilitating the conversion to the desired product. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-4-methoxybutan-2-one: The enantiomer of ®-3-Methyl-4-methoxybutan-2-one, with similar chemical properties but different biological activities.
3-Methyl-2-butanone: A related compound lacking the methoxy group, used in similar applications but with different reactivity.
4-Methoxy-2-butanone: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
®-3-Methyl-4-methoxybutan-2-one is unique due to its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds. Its specific reactivity and pleasant odor also make it useful in the fragrance and flavor industry.
Properties
CAS No. |
155189-57-4 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
SMILES |
CC(COC)C(=O)C |
Isomeric SMILES |
C[C@H](COC)C(=O)C |
Canonical SMILES |
CC(COC)C(=O)C |
Synonyms |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








acetic acid](/img/structure/B137935.png)







